molecular formula C10H22N2 B8610957 4-(1-Methyl-piperidin-4-yl)-butylamine

4-(1-Methyl-piperidin-4-yl)-butylamine

Cat. No. B8610957
M. Wt: 170.30 g/mol
InChI Key: FXFFWNHBGBQELL-UHFFFAOYSA-N
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Patent
US07589087B2

Procedure details

To a stirred solution of 2-[4-(1-methyl-piperidin-4-yl)-butyl]-isoindole-1,3-dione (2.67 g, 8.89 mmol) in EtOH (50 mL) was added excess hydrazine hydrate (15 mL). After 18 h, the mixture was filtered and the filtrate was diluted with satd aq. NaHCO3 (20 mL) and water (20 mL). The mixture was extracted with CHCl3 (3×50 mL) and the combined organic layers were dried (Na2SO4) and concentrated to provide 1.36 g (90%) of a yellow oil, which was used in the next step without further purification.
Name
2-[4-(1-methyl-piperidin-4-yl)-butyl]-isoindole-1,3-dione
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:4][CH2:3]1.O.NN>CCO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
2-[4-(1-methyl-piperidin-4-yl)-butyl]-isoindole-1,3-dione
Quantity
2.67 g
Type
reactant
Smiles
CN1CCC(CC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with satd aq. NaHCO3 (20 mL) and water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1CCC(CC1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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